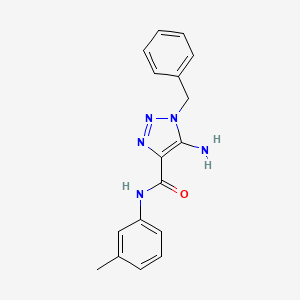

5-amino-1-benzyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-amino-1-benzyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-benzyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne

Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction where a benzyl halide reacts with the triazole intermediate.

Amination: The amino group is introduced via a nucleophilic substitution reaction using an appropriate amine source.

Carboxamide Formation: The carboxamide group is typically formed by reacting the triazole intermediate with an isocyanate or through a coupling reaction with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated synthesis platforms for subsequent modifications.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Substitution: The benzyl and methylphenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted triazole derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that compounds containing the triazole ring exhibit significant anticancer properties. For example, studies have shown that derivatives of triazoles can inhibit the growth of various cancer cell lines. A related compound, 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid, demonstrated notable anticancer activity against cell lines such as OVCAR-8 and NCI-H40, with percent growth inhibitions exceeding 75% . This suggests that 5-amino-1-benzyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide may possess similar or enhanced anticancer effects due to structural similarities.

Antimicrobial Properties

Triazole derivatives have also been studied for their antimicrobial activities. Research indicates that certain triazoles can exhibit antibacterial effects against pathogens like Escherichia coli and Pseudomonas aeruginosa. The mechanism often involves interference with microbial cell wall synthesis or function . Given the structural characteristics of this compound, it is plausible that it may exhibit similar antimicrobial properties.

Agrochemical Potential

The triazole structure is prevalent in many agrochemicals due to its ability to act as fungicides and herbicides. Compounds with this moiety have been shown to inhibit fungal growth by disrupting membrane integrity and function . The potential application of this compound as a fungicide could be explored further in agricultural settings.

Plant Growth Regulation

Research into triazole derivatives has also highlighted their role as plant growth regulators. These compounds can modulate plant hormonal pathways and enhance stress resistance . The application of this compound in this context could lead to improved crop yields and resilience against environmental stresses.

Case Study: Anticancer Efficacy

A study on a closely related triazole compound demonstrated significant cytotoxic effects on various cancer cell lines with IC50 values well below 100 μM . This reinforces the hypothesis that this compound could be an effective anticancer agent.

Case Study: Antimicrobial Activity

In a comparative study of triazoles against common bacterial strains, several derivatives exhibited strong antibacterial activity with minimum inhibitory concentrations (MICs) below 50 μg/mL . Future investigations into the specific activity of this compound could yield valuable insights into its potential as an antimicrobial agent.

Mécanisme D'action

The mechanism of action of 5-amino-1-benzyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This inhibition can disrupt various biological pathways, resulting in the compound’s observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3-Triazole-4-carboxamides: Compounds with similar triazole and carboxamide structures.

Benzyl-substituted Triazoles: Compounds with benzyl groups attached to the triazole ring.

Amino-substituted Triazoles: Compounds with amino groups on the triazole ring.

Uniqueness

5-amino-1-benzyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the specific combination of its functional groups. The presence of the benzyl and 3-methylphenyl groups provides distinct steric and electronic properties, influencing its reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Activité Biologique

5-Amino-1-benzyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, therapeutic potential, and structure-activity relationships (SAR) based on current research findings.

The synthesis of this compound typically involves a multi-step process:

- Formation of the Triazole Ring : This is achieved through cycloaddition reactions between azides and alkynes.

- Introduction of the Amino Group : A nucleophilic substitution reaction introduces the amino group.

- Benzylation and Carboxamide Formation : The benzyl group is introduced via nucleophilic substitution using benzyl halides, followed by the formation of the carboxamide group from carboxylic acid derivatives.

The compound has a molecular formula of C18H19N5O and a molecular weight of 321.4 g/mol .

Antiparasitic Activity

One of the most notable applications of this compound is in the treatment of Chagas disease caused by Trypanosoma cruzi. Research has shown that derivatives of 5-amino-1,2,3-triazole-4-carboxamides exhibit significant antiparasitic activity. In a study involving high-content screening against infected VERO cells, compounds from this series demonstrated promising potency with a pEC50>6 .

Table 1: Biological Activity Summary

| Activity Type | Target Organism | Potency (pEC50) | Selectivity Ratio |

|---|---|---|---|

| Antiparasitic | Trypanosoma cruzi | >6 | >100-fold over VERO and HepG2 cells |

| Antimicrobial | Various bacterial strains | Moderate | Not specified |

| Anticancer | Cancer cell lines | Variable | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to active sites or modulate receptor functions, leading to effects such as inhibition of cell proliferation or modulation of immune responses .

Structure-Activity Relationships (SAR)

SAR studies have been crucial in understanding how modifications to the triazole scaffold affect biological activity. For instance:

- Substitution Patterns : The presence of both the benzyl and 3-methylphenyl groups enhances lipophilicity and potential interactions with biological targets.

- Core Modifications : Alterations to the amino group or central triazole structure can significantly impact activity; for example, replacing the amino group with other substituents generally leads to loss of activity .

Table 2: SAR Insights

| Modification Type | Change Made | Effect on Activity |

|---|---|---|

| Amino Group | Replaced with H/Me/Cl | Inactive |

| Triazole Core | Changed to imidazole | Loss of activity |

| Peripheral Substituents | Varied substitutions | Enhanced potency |

Case Studies and Research Findings

Several studies highlight the therapeutic potential and optimization strategies for this compound:

- Chagas Disease Treatment : A study demonstrated that specific analogs showed significant suppression of parasite burden in mouse models while maintaining favorable pharmacokinetic profiles .

- Antimicrobial Properties : Research has indicated that modifications to the triazole scaffold can enhance antimicrobial efficacy against various bacterial strains .

- Cancer Research : Ongoing studies are investigating the anticancer properties of this compound against different cancer cell lines, revealing variable potency depending on structural modifications .

Propriétés

IUPAC Name |

5-amino-1-benzyl-N-(3-methylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O/c1-12-6-5-9-14(10-12)19-17(23)15-16(18)22(21-20-15)11-13-7-3-2-4-8-13/h2-10H,11,18H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJAYCHAJECTFGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.